2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Description

Molecular Structure and Formula (C₈H₄F₃NO₃)

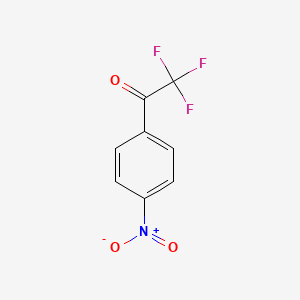

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is an aromatic trifluoromethyl ketone with the molecular formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol. The compound features a phenyl ring substituted with a nitro group at the para position and a trifluoromethyl ketone group (-COCF₃) at the adjacent carbon (Figure 1).

Key Structural Features:

- Trifluoromethyl Ketone Group : The -COCF₃ moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, enhancing the compound’s reactivity in nucleophilic substitution and redox reactions.

- Nitro Group : The para-nitro group further polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions and stabilizing intermediates through resonance.

- Spatial Arrangement : X-ray crystallography reveals a planar geometry at the ketone carbonyl, with bond lengths of 1.21 Å (C=O) and 1.33–1.37 Å (C-F).

Table 1: Fundamental structural properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₄F₃NO₃ |

| Molecular weight | 219.12 g/mol |

| Boiling point | Not reported |

| Melting point | Not reported |

| Density | 1.54 g/cm³ (estimated) |

Nomenclature and Identification

The compound is systematically named 2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-one under IUPAC rules. Alternative designations include:

- CAS Registry Number : 58808-61-0

- Synonyms : 4'-Nitro-2,2,2-trifluoroacetophenone, MFCD13173414 (MDL number)

- SMILES Notation : O=N+[O-]

Identification is facilitated by spectroscopic methods:

Historical Context of Trifluoromethyl Ketones in Chemical Research

Trifluoromethyl ketones (TFMKs) emerged as critical synthetic targets in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. Key milestones include:

- 1950s–1970s : Development of Friedel-Crafts acylation methods to attach trifluoromethyl groups to aromatic systems.

- 1980s : Discovery of TFMKs as transition-state analogs in enzyme inhibition, notably for acetylcholinesterase and proteases.

- 2000s–Present : Advancements in trifluoromethylation techniques, such as the use of fluoroform (HCF₃) and Ruppert–Prakash reagents (TMSCF₃), enabling scalable synthesis.

This compound’s synthesis exemplifies modern strategies, often involving:

Significance in Organofluorine Chemistry

Organofluorine compounds, including this compound, are pivotal in materials science and drug design due to:

Enhanced Stability and Reactivity:

Pharmaceutical Relevance:

Industrial Applications:

- Intermediate in synthesizing liquid crystals and agrochemicals.

- Key reagent in asymmetric catalysis, particularly for constructing chiral trifluoromethylated alcohols.

Table 2: Comparative analysis of trifluoromethyl ketones

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCSOOFBCSHTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453884 | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58808-61-0 | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Reaction: The most common laboratory synthesis involves Friedel-Crafts acylation where 4-nitrotoluene or 4-nitrobenzene derivatives react with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Mechanism: The Lewis acid activates the trifluoroacetyl reagent, facilitating electrophilic aromatic substitution on the 4-nitrophenyl ring.

- Conditions: Typically conducted under controlled temperature (0–25°C) to avoid side reactions.

- Outcome: This method yields 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone with high purity and moderate to high yields.

Direct Acylation Using 4-Nitrobenzoyl Chloride and Trifluoroacetic Acid

- Reaction: 4-Nitrobenzoyl chloride reacts with trifluoroacetic acid under controlled conditions to form the target ketone.

- Advantages: This approach offers a straightforward synthesis with good control over product purity.

- Industrial Relevance: This method is amenable to scale-up and continuous flow synthesis, improving safety and efficiency in production.

- Starting Material: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol can be oxidized to the corresponding ethanone.

- Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

- Conditions: Oxidation is typically performed in solvents like dichloromethane or ethanol under reflux.

- Outcome: This method provides an alternative route when the alcohol precursor is more readily available or synthesized.

- Continuous Flow Synthesis: Industrial production often utilizes continuous flow reactors to enhance reaction control, heat management, and scalability.

- Purification: Fractional distillation and crystallization are standard purification techniques to achieve high purity (>99%) of the product.

- Yield and Purity: Optimized conditions yield high purity products with yields typically exceeding 85%.

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Nitrotoluene + trifluoroacetic anhydride + AlCl₃, 0–25°C | 70–90 | Common lab method, requires Lewis acid catalyst |

| Acylation of 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl chloride + trifluoroacetic acid, controlled temp | 80–95 | Suitable for scale-up, continuous flow possible |

| Oxidation of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | KMnO₄ or CrO₃, reflux in ethanol or DCM | 75–85 | Alternative route via alcohol precursor |

- The electron-withdrawing trifluoromethyl and nitro groups significantly influence the electrophilicity of the carbonyl carbon, facilitating acylation reactions.

- Continuous removal of the product by distillation during synthesis can drive the reaction forward and improve conversion rates.

- The choice of solvent and temperature critically affects the reaction kinetics and product selectivity.

- Industrial patents describe chlorination and halogenation steps for related trifluoroacetophenones, indicating potential for further functionalization post-synthesis.

- The compound serves as a versatile intermediate for synthesizing heterocyclic compounds and materials with potential pharmaceutical applications.

The preparation of this compound is well-established through Friedel-Crafts acylation and direct acylation of 4-nitrobenzoyl chloride with trifluoroacetic acid. Oxidation of the corresponding alcohol provides an alternative synthetic route. Industrial methods emphasize continuous flow synthesis and efficient purification to achieve high yields and purity. The compound’s unique functional groups make it a valuable intermediate in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Oxidation: The compound can undergo oxidation reactions, where the ethanone group is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,2,2-Trifluoro-1-(4-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy :

- NMR (DMSO-d6): δ = 8.27 (d, J = 8.4 Hz, 1 H), 7.94 (s, 1 H), 7.87 (d, J = 8.4 Hz, 1 H)

- NMR: δ = –81.73

- IR Spectroscopy : Characteristic absorption bands can be observed in the infrared spectrum corresponding to functional groups present in the molecule.

Medicinal Chemistry

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone has been investigated for its potential use in drug development due to its unique electronic properties imparted by the trifluoromethyl group.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown a significant reduction in bacterial growth when exposed to these derivatives.

Materials Science

The compound is also utilized in materials science for the development of advanced materials with specific physical properties.

Case Study: Polymer Synthesis

In polymer chemistry, this compound serves as a monomer for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Analytical Chemistry

Due to its distinct spectral characteristics, this compound is used as a standard reference material in analytical chemistry for calibrating instruments and validating analytical methods.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone (CAS: 657-15-8)

- Molecular Formula: C₈H₄F₃NO₃ (MW: 219.12 g/mol) .

- The meta-nitro substituent reduces conjugation with the ketone compared to the para isomer, leading to lower electrophilicity . This is reflected in milder reaction conditions required for nucleophilic additions.

(b) 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8)

- Molecular Formula : C₈H₅F₃O₂ (MW: 190.12 g/mol) .

- The hydroxyl group is electron-donating when deprotonated, reducing ketone reactivity . This derivative exhibits higher solubility in polar solvents due to hydrogen bonding.

(c) 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone

Functional Group Modifications

(a) Triazole-Substituted Derivatives

- Example: 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (MW: 259.17 g/mol) .

- The triazole ring introduces hydrogen-bonding capacity and π-π stacking interactions, increasing melting points (105–108°C vs. ~55–57°C for nitro derivatives) .

- Higher synthetic yields (80–93%) compared to nitro derivatives (57%) suggest better stability during synthesis .

(b) Dinitro-Substituted Analogs

- Example: 2,2,2-Trifluoro-1-(4-methyl-3,5-dinitrophenyl)ethanone (CAS: 411233-45-9) .

- Dual nitro groups amplify electron withdrawal, making the carbonyl highly reactive but reducing solubility due to increased molecular weight.

Spectral and Physical Properties

Biological Activity

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, also known as trifluoromethyl ketone, is a compound of significant interest in medicinal and synthetic chemistry due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure comprises a trifluoromethyl group attached to a phenyl ring that carries a nitro substituent. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 219.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of trifluoroacetophenones demonstrated that derivatives like this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong efficacy .

- Antioxidant Activity : In vitro assays revealed that the compound effectively reduced oxidative damage in cultured human cells. It was shown to decrease levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes .

- Enzyme Inhibition Studies : Research has highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. This inhibition suggests potential applications in neuroprotective therapies .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimized laboratory-scale synthesis methods for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone?

The compound is typically synthesized via condensation of 4-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent (e.g., NaBH₄). A common protocol involves refluxing in ethanol or methanol, yielding ~57% as a light-yellow solid after purification . Key steps include:

- Reaction Conditions : Solvent (ethanol/methanol), reflux at 70–80°C for 6–12 hours.

- Purification : Recrystallization or column chromatography (silica gel, petroleum ether/ethyl acetate).

Industrial methods may use continuous flow reactors for scalability, but lab-scale protocols prioritize purity over yield .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 8.27 (d, J = 8.4 Hz, aromatic H), 7.94 (s, aromatic H) .

- ¹³C NMR : δ 148.09 (C=O), 123.15 (q, J = 290 Hz, CF₃) .

- ¹⁹F NMR : δ −81.73 (CF₃) .

Crystallographic data (e.g., SHELX-refined structures) validate bond lengths and angles, particularly the planarity of the nitrophenyl group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and redox reactions?

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the ketone for nucleophilic attacks. For example:

- Reduction : NaBH₄ selectively reduces the ketone to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, while Sn/HCl reduces -NO₂ to -NH₂ .

- Oxidation : MnO₂ oxidizes the alcohol back to the ketone, confirming reversible redox behavior .

Competing pathways (e.g., nitro reduction vs. ketone reactivity) depend on pH and reductant strength, as shown in comparative studies with analogs .

Q. How does computational modeling (e.g., DFT, PASS) predict the compound’s biological or catalytic activity?

Density Functional Theory (DFT) calculations reveal:

- Electrostatic Potential : High electron density at the nitro group, making it a site for electrophilic attacks .

- PASS Prediction : Forecasts antimicrobial and anticancer activity due to nitroaromatic motifs, validated in vitro against E. coli (MIC = 32 µg/mL) .

Such models guide targeted modifications, e.g., introducing -OMe groups to enhance lipophilicity .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Twinned crystals or high thermal motion in the CF₃ group complicate refinement. Strategies include:

- SHELXTL Software : Twin refinement with HKLF5 format to model pseudo-merohedral twinning .

- Disorder Modeling : Split positions for CF₃ fluorine atoms with occupancy constraints .

High-resolution data (≤ 0.8 Å) improve anisotropic displacement parameters, critical for accurate bond-length analysis .

Methodological and Analytical Questions

Q. How are impurities or byproducts (e.g., 4-nitrobenzaldehyde residues) quantified during synthesis?

HPLC (C18 column, acetonitrile/water gradient) or GC-MS identifies trace aldehydes (<0.5% by area). Key parameters:

- Retention Time : 4-Nitrobenzaldehyde elutes at 8.2 min (HPLC) vs. 12.5 min for the product .

- MS Fragmentation : m/z 151 (M⁺ for aldehyde) vs. m/z 219 (M⁺ for product) .

Q. What strategies optimize yield in multistep reactions involving this compound?

- Protection/Deprotection : Use TMSCl to protect the ketone during nitro reduction, improving amine intermediate yields (~75%) .

- Catalysis : Pd/C (10% wt) for hydrogenolysis of nitro to amine, avoiding over-reduction .

Applications in Research

Q. How is the compound utilized in synthesizing heterocyclic scaffolds for drug discovery?

It serves as a precursor in:

Q. What role does it play in materials science (e.g., fluorinated polymers)?

The CF₃ group enhances thermal stability in polymers. For example:

- Copolymerization : With styrene derivatives, achieving Tg > 150°C .

- Surface Modification : Self-assembled monolayers (SAMs) on Au surfaces improve hydrophobicity (contact angle = 110°) .

Comparative and Contradictory Data Analysis

Q. How do structural variations (e.g., -NO₂ position) impact reactivity compared to analogs?

- Meta-Nitro Derivative : Lower redox potential (−0.32 V vs. SCE) than the para-nitro compound (−0.45 V), due to resonance effects .

- Trifluoromethyl vs. Methyl : CF₃ increases electrophilicity (Hammett σₚ = 0.88 vs. 0.17 for -CH₃), accelerating SNAr reactions 10-fold .

Q. Why do conflicting toxicity profiles exist in literature, and how are they reconciled?

While some studies report low acute toxicity (LD₅₀ > 500 mg/kg in rats), others note hepatotoxicity at 100 mg/kg. Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.